2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile
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Overview
Description
2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile is a complex organic compound that features a fused heterocyclic structure.
Preparation Methods
The synthesis of 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile can be achieved through several synthetic routes. These methods include:
Synthesis from Pyrrole Derivatives: This involves the formation of the pyrrolo[2,1-f][1,2,4]triazine core from pyrrole derivatives.
Bromohydrazone Method: This method utilizes bromohydrazone intermediates to form the triazine ring.
Triazinium Dicyanomethylide Formation: This involves the formation of triazinium dicyanomethylide intermediates, which then cyclize to form the desired compound.
Multistep Synthesis: This approach involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Transition Metal Mediated Synthesis: This method uses transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the desired compound.
Chemical Reactions Analysis
2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of antiviral drugs, such as remdesivir, which has shown efficacy against RNA viruses.
Cancer Therapy: The compound is a key component in kinase inhibitors used in targeted cancer therapies.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile involves its interaction with specific molecular targets. In antiviral applications, it inhibits RNA-dependent RNA polymerase, thereby preventing viral replication . In cancer therapy, it acts as a kinase inhibitor, blocking the activity of enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds include:
Remdesivir: An antiviral drug that shares the pyrrolo[2,1-f][1,2,4]triazine core.
Avapritinib: A kinase inhibitor used in cancer therapy.
Brivanib Alaninate: An antitumorigenic drug with a similar structural motif.
The uniqueness of 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile lies in its versatile applications across different fields of research and its ability to interact with multiple molecular targets .
Properties
IUPAC Name |
2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c13-4-12(10(20)9(19)7(3-18)21-12)8-2-1-6-11(14)15-5-16-17(6)8/h1-2,5,7,9-10,18-20H,3H2,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDWIEOJOWJCLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)CO)O)O)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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